![molecular formula C12H16N2O B1466605 2-(Benzo[d]oxazol-2-yl)-3-méthylbutan-1-amine CAS No. 1507027-03-3](/img/structure/B1466605.png)
2-(Benzo[d]oxazol-2-yl)-3-méthylbutan-1-amine
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzo[d]oxazole moiety attached to a 3-methylbutan-1-amine chain.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been found to interact with a variety of biological targets. For instance, some benzoxazole compounds have shown anti-inflammatory activity by interacting with prostaglandin H2 synthase .
Mode of Action
The exact mode of action can vary depending on the specific benzoxazole derivative and its target. In general, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives can affect various biochemical pathways. For example, some have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .
Result of Action
The molecular and cellular effects of benzoxazole derivatives can vary depending on their specific targets and mode of action. Some benzoxazole compounds have shown anti-inflammatory effects, while others have demonstrated anticancer activity .
Analyse Biochimique
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzoxazole derivatives, including 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine, have been shown to exhibit anti-inflammatory properties by inhibiting enzymes such as prostaglandin H2 synthase (PGHS) and trypsin . These interactions are crucial for modulating inflammatory responses and other related biochemical pathways.
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzoxazole derivatives can protect cells from oxidative stress and apoptosis by activating signaling pathways such as Akt, GSK-3β, and NF-κB . These pathways are essential for cell survival, proliferation, and differentiation, highlighting the potential therapeutic applications of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine.
Molecular Mechanism
The molecular mechanism of action of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzoxazole derivatives have been shown to inhibit the activity of enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, the binding of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine to specific receptors can modulate gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can undergo degradation under certain conditions, affecting their efficacy and potency . Long-term exposure to 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine in in vitro and in vivo studies has demonstrated sustained biological activity, although the specific effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks associated with high-dose exposure.
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The metabolic pathways of benzoxazole derivatives often involve oxidation, reduction, and conjugation reactions . These processes can influence the compound’s bioavailability, efficacy, and elimination from the body. Understanding the metabolic pathways of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is crucial for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, benzoxazole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . The efficient transport and distribution of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized by the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of 3-Methylbutan-1-amine Chain: The benzo[d]oxazole core is then reacted with 3-methylbutan-1-amine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted benzoxazole derivatives.
Comparaison Avec Des Composés Similaires
2-(Benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with similar structural features.
2-(Benzo[d]oxazol-2-yl)acetonitrile: A compound with a nitrile group instead of the amine group.
2-(Benzo[d]oxazol-2-yl)-4-bromophenol: A benzoxazole derivative with a bromophenol group.
Uniqueness: 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUFJNQXZNZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


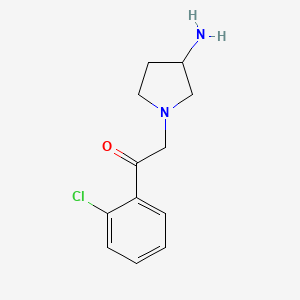
![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
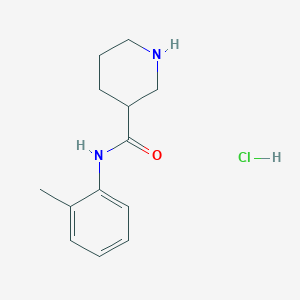
![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)
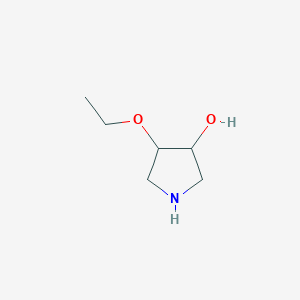


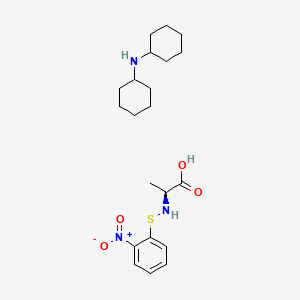

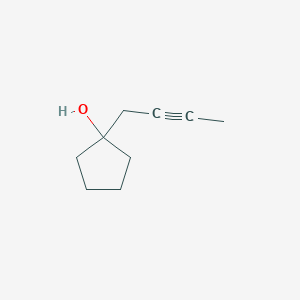
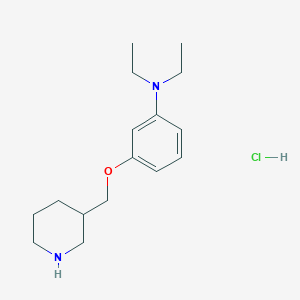
![2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466544.png)
